4-(4-Bromophenyl)morpholine CAS number and properties
4-(4-Bromophenyl)morpholine CAS number and properties
An In-Depth Technical Guide to 4-(4-Bromophenyl)morpholine: Properties, Synthesis, and Applications in Modern Research
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of 4-(4-Bromophenyl)morpholine, a versatile heterocyclic compound pivotal to advancements in medicinal chemistry, materials science, and agrochemical development. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's properties, a detailed examination of its synthesis, and an exploration of its significant applications, grounded in established scientific principles.
Core Compound Identification and Physicochemical Profile
4-(4-Bromophenyl)morpholine, also known as N-(4-Bromophenyl)morpholine, is a disubstituted aromatic amine. The structure features a morpholine ring, a saturated heterocycle known to enhance the pharmacokinetic properties of drug candidates, attached via its nitrogen atom to a brominated phenyl group. This bromine atom provides a reactive site for further chemical modifications, particularly through cross-coupling reactions, making it a valuable building block in organic synthesis.[1]
The fundamental identifiers and properties of this compound are summarized below for rapid reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 30483-75-1 | [2],,[3], |
| Molecular Formula | C₁₀H₁₂BrNO | [3],,[4],[5] |
| Molecular Weight | 242.11 g/mol | ,[4],[5], |
| IUPAC Name | 4-(4-bromophenyl)morpholine | [2],[5] |
| Synonyms | N-(4-Bromophenyl)morpholine, 1-Bromo-4-morpholinobenzene | [3],,[5] |
| Appearance | White to off-white or light yellow crystalline powder/solid | ,[3],[6] |
| Melting Point | 114-118 °C | [3],, |
| Purity | Commercially available in various grades, e.g., 97%, >98%, ≥99% | ,[3], |
| SMILES | C1COCCN1C2=CC=C(C=C2)Br | [2],,[5] |
| InChIKey | UJTKZWNRUPTHSB-UHFFFAOYSA-N | [2],,[5] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of 4-(4-Bromophenyl)morpholine is a critical process for its application as a research intermediate. The following protocol describes a robust method for its preparation, followed by an expert analysis of the reaction's mechanics.[7]
Experimental Protocol: Bromination of N-Phenylmorpholine
This procedure details the synthesis of N-(4-Bromophenyl)morpholine from a suitable N-phenylmorpholine substrate.[7]
Materials:
-
N-phenylmorpholine substrate (1 mmol)
-
1,4-Dioxane (distilled)
-
Sodium Bromide (NaBr) in phosphate buffer (1.5 M solution)
-
Diphenyl ditelluride solution (10 mM in 1,4-dioxane)
-
Hydrogen Peroxide (H₂O₂) (8.8 M)
-
Ethyl Acetate (EtOAc)
-
Sodium Bisulfite (NaHSO₃) solution (0.5 M)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In an open flask, dissolve 1 mmol of the N-phenylmorpholine substrate in 9.75 mL of distilled 1,4-dioxane.
-
Addition of Bromide Source: Add 10 mL of 1.5 M NaBr in a suitable phosphate buffer (e.g., pH 6.2).[7]
-
Catalyst Introduction: To this mixture, add 0.25 mL of a freshly prepared 10 mM diphenyl ditelluride stock solution (2.5 µmol, 0.25 mol% relative to the substrate).[7]
-
Initiation of Oxidation: Add the required amount of 8.8 M H₂O₂ to initiate the reaction.[7]
-
Reaction Execution: Stir the reaction mixture at room temperature for the time required to achieve complete conversion.
-
Workup - Quenching: Dilute the reaction mixture with 10 mL of water.
-
Workup - Extraction: Extract the aqueous solution with ethyl acetate (3 x 10 mL).
-
Workup - Washing: Combine the organic extracts and wash sequentially with 5 mL of 0.5 M NaHSO₃ solution (to remove unreacted oxidant) and 10 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Isolation: The resulting product, N-(4-Bromophenyl)morpholine, can be isolated as a tan solid. A reported yield for this method is approximately 93%.[7]
Causality and Experimental Choices
-
Role of Diphenyl Ditelluride: Diphenyl ditelluride acts as a catalyst precursor. In the presence of H₂O₂, it is oxidized to a more electrophilic tellurium species. This species activates the bromide source (NaBr), facilitating the electrophilic bromination of the electron-rich aromatic ring of the N-phenylmorpholine substrate. This catalytic approach is efficient, requiring only a small molar percentage.
-
Hydrogen Peroxide as Oxidant: H₂O₂ is a green and cost-effective terminal oxidant. Its role is to regenerate the active catalytic species from the reduced telluride, allowing the catalytic cycle to continue.
-
Solvent System: The use of a 1,4-dioxane and buffered water system ensures the solubility of both the organic substrate and the inorganic salts (NaBr, buffer components), creating a homogenous environment for the reaction to proceed efficiently.
-
Aqueous Workup: The sequential washing steps are critical for a self-validating protocol. The NaHSO₃ wash neutralizes any remaining H₂O₂, preventing potential side reactions during concentration. The brine wash helps to remove water from the organic layer, improving the efficiency of the final drying step with MgSO₄.
Synthetic Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Synthetic workflow for 4-(4-Bromophenyl)morpholine.
Applications in Research and Development
4-(4-Bromophenyl)morpholine is not typically an active pharmaceutical ingredient (API) itself but rather a crucial structural motif and intermediate. Its utility spans several scientific domains.
-
Pharmaceutical Development: The compound is a key intermediate in synthesizing molecules for analgesics, anti-inflammatory drugs, and agents targeting neurological disorders and cancer.[2],[3] The morpholine moiety often improves solubility and metabolic stability, while the bromophenyl group serves as a handle for creating diverse compound libraries via reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.
-
Agrochemical Industry: It is employed in the development of novel pesticides and herbicides.[3] Its structural stability and reactivity are leveraged to create effective crop protection agents.[3]
-
Materials Science: In this field, it is used to formulate specialty polymers and resins, where it can enhance properties such as thermal stability and chemical resistance.[2],[3]
-
Biochemical Research: The compound serves as a tool for studying enzyme interactions and receptor binding, aiding in drug discovery and target validation processes.[2],[3]
Role as a Building Block in Drug Discovery
The diagram below illustrates the strategic position of 4-(4-Bromophenyl)morpholine as a versatile starting material in a typical drug discovery pipeline.
Caption: Role as a building block in drug discovery.
Safety, Handling, and Storage
Scientific integrity demands a thorough understanding of a compound's hazards to ensure safe handling and experimental reproducibility.
Hazard Identification
According to the Globally Harmonized System (GHS), 4-(4-Bromophenyl)morpholine is classified with the following hazards:
The signal word associated with this compound is "Warning".,[8]
Recommended Handling and Personal Protective Equipment (PPE)
Based on the hazard profile, the following precautions are mandatory:
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust.[8],[9]
-
Eye Protection: Wear chemical safety goggles or a face shield.,,[8]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.,,[8]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved N95 dust mask or higher-level respirator.
-
General Hygiene: Wash hands thoroughly after handling.,[8] Avoid eating, drinking, or smoking in the laboratory.
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3],[9]
-
Recommended storage temperatures may vary by supplier, with some suggesting room temperature and others 0-8 °C for long-term stability.,[3]
Conclusion
4-(4-Bromophenyl)morpholine is a compound of significant strategic importance for the modern research scientist. Its well-defined physicochemical properties, coupled with a reactive bromophenyl group and a pharmacologically relevant morpholine moiety, establish it as a premier building block. The synthetic protocols for its preparation are robust and scalable, while a clear understanding of its hazard profile ensures it can be handled safely and effectively. For professionals in drug discovery, agrochemicals, and materials science, a comprehensive grasp of this intermediate is essential for driving innovation and developing next-generation products.
References
-
J&K Scientific. 4-(4-Bromophenyl)morpholine | 30483-75-1. [Link]
-
PubChem. 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851. [Link]
-
Chongqing Chemdad Co., Ltd. N-(4-BROMOPHENYL)MORPHOLINE Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 30483-75-1 CAS MSDS (N-(4-BROMOPHENYL)MORPHOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(4-Bromophenyl)morpholine | CymitQuimica [cymitquimica.com]
- 7. N-(4-BROMOPHENYL)MORPHOLINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]




![Azaspiro[3.3]heptane](https://via.placeholder.com/100x100.png?text=Azaspiro[3.3]heptane)
![3-Oxa-8-azabicyclo[3.2.1]octane](https://via.placeholder.com/100x100.png?text=3-Oxa-8-azabicyclo[3.2.1]octane)






